
L-Phenylalanyl-N-butylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanyl-N-butylglycinamide: is a synthetic peptide compound that combines the amino acids phenylalanine and glycine with a butyl group attached to the glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanyl-N-butylglycinamide typically involves the following steps:
Protection of Amino Groups: The amino groups of phenylalanine and glycine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected phenylalanine is coupled with the protected glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Butylation: The glycine residue is then butylated using butylamine under appropriate conditions.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: L-Phenylalanyl-N-butylglycinamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, particularly at the amide bonds.
Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Alkyl halides or other electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amide derivatives.
Substitution: Alkylated or functionalized derivatives.
Applications De Recherche Scientifique
L-Phenylalanyl-N-butylglycinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of novel materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Phenylalanyl-N-butylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
L-Phenylalanyl-L-glycine: A similar dipeptide without the butyl group.
N-Butylglycine: A simpler compound with only the butylated glycine residue.
L-Phenylalanyl-L-alanine: Another dipeptide with alanine instead of glycine.
Uniqueness: L-Phenylalanyl-N-butylglycinamide is unique due to the presence of the butyl group, which can influence its chemical properties and biological activity. This modification can enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
Propriétés
Numéro CAS |
648907-78-2 |
|---|---|
Formule moléculaire |
C15H23N3O2 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[2-(butylamino)-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C15H23N3O2/c1-2-3-9-17-14(19)11-18-15(20)13(16)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11,16H2,1H3,(H,17,19)(H,18,20)/t13-/m0/s1 |
Clé InChI |
CUSVLPOUFQJWRK-ZDUSSCGKSA-N |
SMILES isomérique |
CCCCNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES canonique |
CCCCNC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


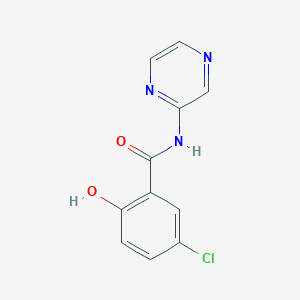
![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)
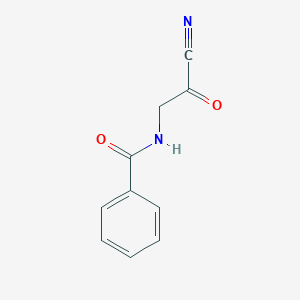

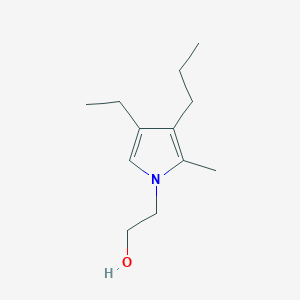
![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)
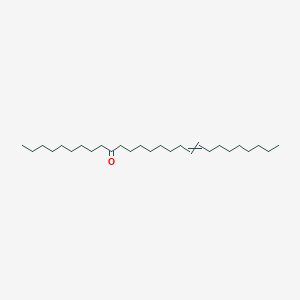


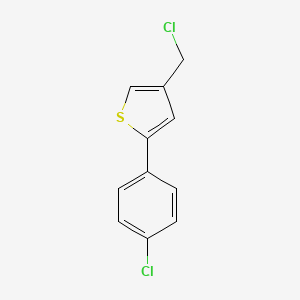
![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)

![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)

